Product packaging for D-Fructose-1,3,4,6-13C4(Cat. No.:)

D-Fructose-1,3,4,6-13C4

Cat. No.: B1161158
M. Wt: 184.13
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-1,3,4,6-13C4 is a stable isotope-labeled analog of the natural monosaccharide D-fructose, where four carbon atoms (positions 1, 3, 4, and 6) are enriched with the 13C isotope . With a molecular formula of C2(13C4)H12O6 and a molecular weight of 184.13 g/mol, this compound is an essential tool for advanced nutritional, metabolic, and biochemical research . It is particularly valuable in isotope tracing experiments using mass spectrometry to quantitatively track the metabolic fate of fructose carbons in biological systems . Studies have shown that dietary fructose is extensively metabolized in the small intestine, where it is converted into glucose, lactate, and glycerate before reaching systemic circulation . This labeled fructose enables detailed investigation of these pathways, helping researchers understand fructose absorption, hepatic and intestinal metabolism, and its role in conditions like metabolic syndrome . Furthermore, 13C-enriched fructose serves as a critical starting material for the synthesis of other 13C-labeled rare sugars, such as D-tagatose, for further metabolomic studies . It is also used to examine how fructose alters intermediary glucose metabolism in human adipocytes, providing insights into lipid synthesis and energy balance . The product should be stored at 2-8°C . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂¹³C₄H₁₂O₆

Molecular Weight

184.13

Synonyms

Advantose FS 95-1,3,4,6-13C4;  D-(-)-Fructose-1,3,4,6-13C4;  D-(-)-Levulose-1,3,4,6-13C4;  D-Arabino-2-hexulose-1,3,4,6-13C4;  Fructose-1,3,4,6-13C4;  Fruit Sugar-1,3,4,6-13C4;  Fujifructo L 95-1,3,4,6-13C4;  Furucton-1,3,4,6-13C4;  Hi-Fructo 970-1,3,4,6-13C

Origin of Product

United States

Synthesis and Characterization of D Fructose 1,3,4,6 13c4

Methodologies for Isotopic Enrichment of Fructose (B13574)

The introduction of carbon-13 isotopes at specific positions within the fructose molecule requires a strategic combination of chemical and enzymatic reactions. The complexity of selectively labeling four distinct carbon atoms necessitates a multi-step approach, often beginning with smaller, isotopically labeled precursors.

Chemoenzymatic Synthesis Approaches for D-Fructose-1,3,4,6-13C4

A plausible chemoenzymatic route for the synthesis of this compound would involve the enzymatic aldol (B89426) condensation of two smaller, strategically labeled precursor molecules. One common enzymatic approach for fructose synthesis involves the use of fructose-1,6-bisphosphate aldolase (B8822740). This enzyme catalyzes the reversible condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) to form fructose-1,6-bisphosphate, which can then be dephosphorylated to yield fructose.

To achieve the desired 1,3,4,6-labeling pattern, a carefully designed combination of labeled DHAP and G3P would be required. For instance, [1,3-13C2]dihydroxyacetone phosphate could be condensed with [1,3-13C2]glyceraldehyde-3-phosphate. This enzymatic reaction would yield this compound-1,6-bisphosphate. Subsequent enzymatic or chemical dephosphorylation would then produce the target molecule, this compound.

Precursor Selection and Strategic Labeling Design

The successful synthesis of this compound is critically dependent on the availability and selection of appropriate 13C-labeled precursors. The design of the labeling strategy involves retrosynthetic analysis to identify commercially available or synthetically accessible starting materials.

For the proposed chemoenzymatic synthesis, the key precursors are labeled three-carbon sugar phosphates. The synthesis of these precursors would likely begin with smaller, readily available 13C-labeled molecules. For example:

[1,3-13C2]Glycerol: This could serve as a starting material for the synthesis of both [1,3-13C2]dihydroxyacetone phosphate and [1,3-13C2]glyceraldehyde-3-phosphate through a series of phosphorylation and oxidation steps.

[1-13C]Glycolic acid and [2-13C]Glycolic acid: These could be used in multi-step chemical syntheses to build the backbones of the required three-carbon sugar phosphates with the desired labeling patterns.

The strategic design ensures that the final aldol condensation assembles the labeled fragments into the desired this compound structure.

Analytical Verification of this compound Isotopic Purity and Positional Labeling

Following synthesis, rigorous analytical methods are essential to confirm the identity, isotopic purity, and the precise location of the 13C labels within the fructose molecule. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Pattern Confirmation

13C NMR spectroscopy is a powerful, non-destructive technique for determining the exact positions of isotopic labels. In a 13C NMR spectrum of this compound, the signals corresponding to the carbon atoms at positions 1, 3, 4, and 6 would exhibit significantly enhanced intensities compared to the signals for the unlabeled C-2 and C-5 positions.

The expected 13C chemical shifts for the different carbon atoms in D-fructose (in its various isomeric forms in solution) provide a reference for assigning the signals in the labeled compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon PositionTypical Chemical Shift (ppm) for unlabeled FructoseExpected Observation for this compound
C-1~63Strong signal intensity
C-2~102 (anomeric)Natural abundance signal intensity
C-3~77Strong signal intensity
C-4~75Strong signal intensity
C-5~81Natural abundance signal intensity
C-6~64Strong signal intensity

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific isomeric form (pyranose/furanose) of fructose.

Furthermore, the presence of 13C-13C spin-spin coupling between adjacent labeled carbons (e.g., C-3 and C-4) would provide definitive proof of the labeling pattern. These couplings would result in splitting of the corresponding signals in the 13C NMR spectrum, with the magnitude of the coupling constant providing information about the dihedral angle between the coupled nuclei.

Mass Spectrometry Techniques for Isotopic Abundance Determination

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compound and to quantify its isotopic enrichment. For this compound, the molecular weight will be increased by four mass units compared to unlabeled fructose (C6H12O6, MW = 180.16 g/mol ). The expected molecular weight of the labeled compound is approximately 184.16 g/mol .

High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition and the number of incorporated 13C atoms. acs.orgnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

AnalyteMolecular FormulaExpected Monoisotopic Mass (Da)
Unlabeled D-FructoseC6H12O6180.0634
This compound13C4C2H12O6184.0768

Analysis of the isotopic distribution in the mass spectrum allows for the calculation of the isotopic purity. The relative intensities of the M+0, M+1, M+2, M+3, and M+4 peaks (where M is the mass of the unlabeled molecule) are used to determine the percentage of molecules that are unlabeled, singly, doubly, triply, and quadruply labeled, respectively. For a highly enriched sample of this compound, the M+4 peak would be the most abundant.

Tandem mass spectrometry (MS/MS) can be used to further confirm the positions of the labels. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule contain the 13C labels. For example, fragmentation patterns of hexoses often involve cleavage of the carbon backbone. nih.gov The masses of the resulting fragments from this compound would be shifted according to the number of 13C atoms they contain, providing further evidence for the specific labeling pattern.

Advanced Analytical Methodologies for D Fructose 1,3,4,6 13c4 Tracer Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Fructose-1,3,4,6-13C4 Metabolite Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of tracer studies, it is invaluable for determining the precise location of isotopic labels within a metabolite's carbon skeleton.

13C-NMR Isotopomer Analysis for Metabolic Flux Determination

Metabolic flux analysis using 13C-labeled substrates is a robust method for quantifying intracellular fluxes. nih.gov 13C-NMR spectroscopy directly detects the 13C nuclei, providing a detailed analysis of isotopomers, which are molecules that have the same number of isotopic atoms but differ in their positions. tum.de The analysis of 13C isotopomer distribution in key metabolites, such as glutamate (B1630785), can reveal the relative contributions of different metabolic pathways. pnas.org For instance, the pattern of 13C enrichment in glutamate, derived from the metabolism of this compound, can differentiate between the flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

A study on the conversion of fructose (B13574) to glucose utilized 13C-NMR to measure plasma [13C]glucose isotopomer populations. nih.gov The detection of isotopomers with three adjacent 13C atoms at specific positions in the glucose molecule provided evidence for a direct pathway from fructose to fructose 1,6-bisphosphate, bypassing fructose-1-phosphate (B91348) aldolase (B8822740). nih.gov This level of detail is crucial for constructing accurate metabolic network models and quantifying fluxes.

Table 1: Hypothetical 13C-NMR Chemical Shifts and Splitting Patterns for Metabolites Derived from this compound

MetaboliteCarbon PositionExpected Chemical Shift (ppm)Observed Multiplicity
[1,3-13C2]-Glyceraldehyde-3-phosphateC1~210Doublet
C3~65Doublet
[1,3-13C2]-Dihydroxyacetone phosphateC1~65Doublet
C3~212Doublet
[1,3,4,6-13C4]-Fructose-1,6-bisphosphateC1~66Doublet of doublets
C3~74Doublet of doublets
C4~72Doublet of doublets
C6~64Doublet of doublets

Note: This table is illustrative and actual chemical shifts and multiplicities can vary based on experimental conditions.

High-Resolution 1H-NMR Coupled with 13C De-coupling for Labeled Metabolites

While 13C-NMR directly observes the labeled carbons, its sensitivity can be a limitation. High-resolution 1H-NMR, which detects the more sensitive proton nuclei, can be coupled with 13C decoupling techniques to indirectly observe the effects of 13C labeling. nih.gov This approach, sometimes referred to as Proton-Observed, Carbon-Edited (POCE) NMR, offers enhanced sensitivity for detecting 13C label incorporation. ismrm.org

In this method, two spectra are typically acquired: one with 13C decoupling pulses and one without. The difference between these spectra reveals only the protons attached to 13C atoms. This allows for the quantification of 13C enrichment at specific positions within a metabolite. nih.gov For example, the incorporation of 13C from this compound into lactate (B86563) can be observed by the appearance of satellite peaks in the 1H-NMR spectrum of lactate's methyl group, arising from the J-coupling between 1H and 13C. nih.gov The use of adiabatic broadband decoupling can effectively decouple the entire 13C spectrum, simplifying the resulting 1H spectra and facilitating quantification. umn.edu

Dynamic and Time-Resolved NMR Approaches for Non-Stationary Fluxes

Traditional metabolic flux analysis often assumes that the system is at a metabolic and isotopic steady state. researchgate.netd-nb.info However, many biological processes are dynamic, with fluxes changing over time. Dynamic and time-resolved NMR approaches are essential for studying these non-stationary fluxes. researchgate.net By acquiring a series of NMR spectra over time, it is possible to monitor the kinetic incorporation of 13C from this compound into various metabolites. researchgate.net

These kinetic data provide valuable information that is not accessible through steady-state analysis. researchgate.net For instance, in vivo NMR can visualize the active metabolic network and determine the time required to reach isotopic steady state. researchgate.net This approach is particularly useful for studying pathways with large intermediate pools that can delay the attainment of isotopic equilibrium. researchgate.net Non-stationary 13C flux analysis uses short-time isotopic transient data, allowing for the resolution of fluxes in much shorter labeling experiments. researchgate.net

Mass Spectrometry (MS) for Isotopologue and Isotopomer Profiling of this compound Metabolites

Mass spectrometry is another cornerstone technique in metabolomics, offering high sensitivity and the ability to analyze complex mixtures of metabolites. In tracer studies, MS is used to determine the mass isotopologue distribution (MID) of metabolites, which reflects the number of 13C atoms incorporated from the labeled substrate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. mdpi.com For many polar metabolites, such as sugars and organic acids derived from fructose metabolism, derivatization is necessary to increase their volatility and improve their chromatographic behavior. mdpi.comnih.gov Trimethylsilylation is a common derivatization method used in GC-MS-based metabolomics. mdpi.com

In the context of this compound tracer studies, GC-MS analysis of derivatized metabolites allows for the determination of their MIDs. shimadzu.com By analyzing the mass spectra of different fragment ions, it is possible to gain information about the positional distribution of the 13C label within the metabolite's carbon backbone. shimadzu.com For example, the analysis of different fragment ions of derivatized glucose can help to distinguish between different labeling patterns resulting from glycolysis and the pentose phosphate pathway. uni-ulm.de Chemical ionization is often preferred over electron ionization for analyzing saccharide labeling as it can provide better quantification of isotopomers. nih.gov

Table 2: Common Derivatization Reagents and Their Applications in GC-MS Analysis of Fructose Metabolites

Derivatization ReagentTarget Functional GroupsExample Metabolites
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, Carboxyl, AmineSugars, Organic acids, Amino acids
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Hydroxyl, Carboxyl, AmineSugars, Organic acids, Amino acids
Methoxyamine hydrochloride (MEOX)CarbonylSugars, Keto-acids

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

LC-MS is particularly well-suited for the analysis of polar and thermally labile metabolites that are not amenable to GC-MS without derivatization. researchgate.netnih.gov This makes it an ideal technique for analyzing many of the key intermediates in fructose metabolism, such as sugar phosphates and organic acids. protocols.io

Various LC separation techniques can be employed, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and ion-exchange chromatography. researchgate.netprotocols.io HILIC is particularly effective for separating a wide range of polar metabolites found in central carbon metabolism. protocols.io Coupling LC with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, allows for accurate mass measurements, which aids in the identification of unknown metabolites and improves the accuracy of isotopologue analysis. researchgate.net LC-MS can be used to monitor the incorporation of 13C from this compound into a wide array of cellular products and metabolic intermediates in a single experiment. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Precise Isotopomer Resolution

In metabolic flux analysis using this compound, the precise measurement of isotopic enrichment in downstream metabolites is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology for this purpose, offering the mass accuracy and resolving power necessary to distinguish between different isotopomers—molecules that differ only in the number and position of isotopic labels. researchgate.netresearchgate.net Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can achieve resolving powers exceeding 100,000, enabling the separation of mass signals that differ by mere milli-mass units. researchgate.netresearchgate.net This capability is critical for accurately quantifying the distribution of 13C atoms from the labeled fructose tracer into various metabolic products.

For instance, when this compound is metabolized, it can produce metabolites with one, two, three, or four 13C atoms. HRMS can resolve the resulting mass isotopologue distribution (MID) for a given metabolite, providing a detailed fingerprint of its labeling pattern. nih.gov This high-resolution data allows researchers to differentiate between a metabolite containing four 13C atoms (M+4) derived from the tracer and the natural abundance of heavy isotopes in an unlabeled molecule that might otherwise interfere with the measurement on lower-resolution instruments. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of analytical depth by enabling structural elucidation and positional isotopomer analysis. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., a labeled metabolite) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern reveals information about the metabolite's structure and, crucially, can indicate the specific locations of the 13C labels within the molecule. By tracing the labeled carbons from this compound, researchers can deduce the activity of specific metabolic pathways. For example, observing the distribution of the four labeled carbons in metabolites like glucose-6-phosphate or lactate can illuminate the fluxes through glycolysis, the pentose phosphate pathway, and gluconeogenesis. nih.govnih.gov

Hybrid instruments that couple quadrupole technology with high-resolution analyzers, such as Quadrupole Time-of-Flight (Q-TOF) and Quadrupole-Orbitrap systems, are particularly powerful for these studies. nationalmaglab.orgshimadzu.com They combine the selective precursor ion isolation capabilities of a quadrupole with the high-resolution, accurate-mass analysis of the TOF or Orbitrap, making them ideal for complex biological samples where targeted quantification and untargeted metabolite identification are both required. shimadzu.comthermofisher.com

Table 1: Comparison of HRMS and MS/MS Instrumentation for Isotopomer Analysis

Instrument TypePrincipleTypical ResolutionKey Advantages for 13C Tracer Studies
Orbitrap MS Ions are trapped in an orbital motion around a central spindle electrode. The frequency of this motion is related to the mass-to-charge ratio. researchgate.net60,000 - 240,000+Excellent mass accuracy (<5 ppm), high resolution for resolving complex isotopologue patterns, high sensitivity. nih.govthermofisher.com
FT-ICR MS Ions are trapped in a magnetic field and excited into a cyclotron motion. The frequency of this motion is measured to determine the mass-to-charge ratio. researchgate.netUp to 1,000,000Highest available mass resolution and accuracy, enabling unambiguous elemental formula determination and fine isotopic structure analysis. researchgate.net
Q-TOF MS Combines a quadrupole mass filter for precursor ion selection with a time-of-flight analyzer for high-resolution detection of product ions. nationalmaglab.org40,000 - 60,000Good mass accuracy, high-speed data acquisition suitable for coupling with fast chromatography, robust MS/MS capabilities for structural analysis. shimadzu.com
Triple Quadrupole (TQ) MS Three quadrupoles in series used for precursor selection, fragmentation (in the second quadrupole), and product ion scanning. Generally a low-resolution instrument. nationalmaglab.orgUnit Mass ResolutionNot an HRMS instrument, but considered a "gold standard" for targeted quantification using Multiple Reaction Monitoring (MRM) due to superior sensitivity and specificity. nih.govsigmaaldrich.com

Chromatographic Separation Techniques for Labeled Metabolites Derived from this compound

The analysis of metabolites derived from this compound requires effective separation of a complex mixture of structurally similar compounds before mass spectrometric detection. Several chromatographic techniques are employed, each with specific advantages for different classes of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for analyzing the 13C labeling in sugars and organic acids. nih.govnih.gov Since these metabolites are generally non-volatile, a chemical derivatization step is required to increase their volatility and thermal stability. shimadzu.com Common methods include trimethylsilylation or methoxime-trimethylsilylation. nih.govshimadzu.com The choice of derivatization agent can be optimized to produce specific and stable fragment ions upon electron impact ionization, which is useful for positional isotopomer analysis. acs.org GC offers high chromatographic resolution, effectively separating isomers like glucose and fructose. nih.gov

Liquid Chromatography (LC) , particularly when coupled with MS (LC-MS), is a highly versatile approach that often circumvents the need for derivatization, thereby simplifying sample preparation. researchgate.netnih.gov For the separation of highly polar compounds like sugars, sugar phosphates, and organic acids derived from this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred method. protocols.iomdpi.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is ideal for retaining and separating polar analytes. mdpi.com This technique has proven effective for resolving key metabolic intermediates such as glucose-6-phosphate and fructose-6-phosphate (B1210287), which is crucial for distinguishing pathway-specific labeling patterns. nih.gov

Capillary Electrophoresis (CE) is another powerful, high-efficiency separation technique well-suited for charged metabolites. diva-portal.orglibretexts.org In CE, analytes are separated based on their charge-to-size ratio within a narrow capillary filled with an electrolyte buffer under an electric field. libretexts.org This makes it particularly effective for separating anions like phosphorylated sugars and organic acids (e.g., lactate, pyruvate (B1213749), malate). bdn.go.th The high separation efficiency of CE can resolve molecules with only minor differences in their charge or size, complementing the separation capabilities of LC and GC. bdn.go.th

Table 2: Overview of Chromatographic Techniques for Labeled Fructose Metabolites

TechniqueSeparation PrincipleDerivatization Required?Typical Analytes from Fructose MetabolismAdvantages & Disadvantages
GC-MS Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. libretexts.orgYes (e.g., silylation)Sugars (glucose, fructose), organic acids (lactate, pyruvate). nih.govnih.govAdv: High resolution, established libraries. Disadv: Requires derivatization, limited to thermally stable compounds. shimadzu.comacs.org
LC-MS (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. mdpi.comNoSugars, sugar phosphates (G6P, F6P, F1,6BP), organic acids. nih.govnih.govAdv: No derivatization, suitable for polar/non-volatile compounds. Disadv: Can have lower resolution for some isomers compared to GC. researchgate.net
CE-MS Differential migration of charged species in an electric field based on charge-to-size ratio. libretexts.orgNoSugar phosphates, organic acids, amino acids. bdn.go.thAdv: High efficiency, low sample volume, ideal for charged species. Disadv: Lower concentration sensitivity for some analytes. diva-portal.org

Computational and Modeling Approaches in D Fructose 1,3,4,6 13c4 Metabolic Flux Analysis

Principles of ¹³C-Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a substrate labeled with the stable isotope ¹³C, such as D-fructose-1,3,4,6-¹³C₄, into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique isotopic labeling patterns in downstream metabolites.

The workflow of a ¹³C-MFA experiment typically involves several key stages:

Isotope Labeling: Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the distribution of ¹³C isotopes within these molecules is measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Flux Estimation: The measured isotopic labeling patterns, along with other measured rates (e.g., substrate uptake and product secretion), are used as inputs for a computational model of the cell's metabolic network. This model is then used to estimate the intracellular fluxes that best explain the observed data.

A key advantage of ¹³C-MFA is its ability to resolve fluxes through converging and diverging pathways, which is often not possible with stoichiometric balancing alone. The specific labeling pattern of D-fructose-1,3,4,6-¹³C₄, with ¹³C at positions 1, 3, 4, and 6, provides distinct isotopic signatures that can be traced through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle.

Mathematical Models for Isotopomer Distribution Analysis

The quantitative interpretation of ¹³C labeling data relies on sophisticated mathematical models that simulate the propagation of isotopes through the metabolic network. These models are essential for connecting the measured isotopomer distributions to the underlying metabolic fluxes.

Elementary Metabolite Unit (EMU) Framework for ¹³C-MFA

The Elementary Metabolite Unit (EMU) framework is a computational method that significantly simplifies the complexity of isotopomer modeling. nih.gov An EMU is defined as a specific subset of a metabolite's carbon atoms. nih.gov The EMU framework works by identifying the minimal set of atomic mappings required to simulate the measured isotopomer distributions, thereby reducing the number of equations that need to be solved. nih.gov This approach is particularly advantageous for complex metabolic networks and multiple isotopic tracers. nih.govaiche.org

The EMU framework decomposes the metabolic network into a series of smaller, interconnected units, making the computation more efficient without losing any information. nih.gov The mass isotopomer distributions of these EMUs are the state variables in the model, and their simulated values are compared to the experimental data to estimate the metabolic fluxes. nih.gov

Metabolic Network Reconstruction for D-Fructose-1,3,4,6-¹³C₄ Tracing

A crucial step in ¹³C-MFA is the construction of a detailed and accurate metabolic network model. This model serves as the scaffold for the flux calculations and must include all relevant biochemical reactions and their corresponding carbon atom transitions. For tracing the metabolism of D-fructose-1,3,4,6-¹³C₄, the network reconstruction would typically encompass:

Central Carbon Metabolism: This includes the pathways of glycolysis, the pentose phosphate pathway, and the TCA cycle.

Anaplerotic and Cataplerotic Reactions: Reactions that replenish or drain intermediates from the TCA cycle.

Biosynthetic Pathways: Routes leading to the synthesis of biomass components such as amino acids, nucleotides, and fatty acids.

The atom transitions for each reaction must be meticulously defined to accurately predict how the ¹³C label from D-fructose-1,3,4,6-¹³C₄ is transferred from substrates to products. This detailed mapping is fundamental for the subsequent flux estimation.

Algorithms and Software for Flux Estimation and Statistical Validation

Once the metabolic network is reconstructed and the isotopic labeling data are obtained, computational algorithms are employed to estimate the intracellular fluxes and assess the statistical significance of these estimates.

Non-linear Optimization for Flux Parameter Determination

The estimation of metabolic fluxes from ¹³C labeling data is a non-linear optimization problem. plos.org The objective is to find the set of flux values that minimizes the difference between the experimentally measured isotopomer distributions and the distributions predicted by the mathematical model. researchgate.net This is typically achieved by minimizing a sum of squared residuals (SSR) between the measured and simulated data, weighted by the measurement error. plos.org

Various optimization algorithms can be employed to solve this problem, including gradient-based methods and stochastic search algorithms. Due to the non-convex nature of the problem, it is common practice to perform the optimization multiple times with different initial guesses for the flux values to increase the confidence in finding the global minimum.

Applications of D Fructose 1,3,4,6 13c4 in Investigating Specific Metabolic Pathways

Elucidation of Fructose (B13574) Entry Points and Initial Phosphorylation Pathways

Fructose enters cellular metabolism following phosphorylation, a critical step that traps the sugar inside the cell. Unlike glucose, which is primarily phosphorylated by hexokinase, fructose can be processed by two different kinases, leading to distinct metabolic fates. The use of D-Fructose-1,3,4,6-¹³C₄ is instrumental in quantifying the flux through these initial pathways.

The principal pathway for fructose metabolism, especially in the liver, kidney, and small intestine, is initiated by fructokinase (also known as ketohexokinase). nih.govreactome.orgnih.gov This enzyme catalyzes the ATP-dependent phosphorylation of fructose at the first carbon position, yielding fructose-1-phosphate (B91348). youtube.comyoutube.com

Reaction: D-Fructose + ATP → Fructose-1-Phosphate + ADP

Studies utilizing ¹³C-labeled fructose can investigate the activity of fructokinase by monitoring the rate of formation of ¹³C-labeled fructose-1-phosphate. mdpi.com This pathway is notable because it bypasses the main regulatory step of glycolysis, which is the phosphofructokinase-1 (PFK-1) reaction. nih.gov This allows fructose-derived carbons to enter the glycolytic sequence rapidly. nih.gov In conditions like hereditary fructose intolerance, a deficiency in the subsequent enzyme, aldolase (B8822740) B, leads to a toxic buildup of fructose-1-phosphate. nih.gov

In tissues such as adipose tissue and muscle, which have low fructokinase activity, fructose can be phosphorylated by hexokinase. nih.gov Hexokinases, which are the primary enzymes for glucose phosphorylation, can also act on fructose, converting it to fructose-6-phosphate (B1210287). wikipedia.orgebi.ac.ukyoutube.com

Reaction: D-Fructose + ATP → Fructose-6-Phosphate + ADP

This pathway is generally considered minor in individuals with normal fructose metabolism because hexokinase has a much higher affinity for glucose than for fructose. researchgate.net However, it becomes the primary route for fructose metabolism in individuals with essential fructosuria, a benign condition caused by fructokinase deficiency. wikipedia.org The fructose-6-phosphate generated through this reaction directly enters the glycolytic pathway, where it can be further phosphorylated by PFK-1 to fructose-1,6-bisphosphate. libretexts.orgresearchgate.net

Carbon Flow Through Glycolysis and Gluconeogenesis from D-Fructose-1,3,4,6-¹³C₄

Once fructose is phosphorylated to either fructose-1-phosphate or fructose-6-phosphate, its carbon skeleton enters the central metabolic pathways of glycolysis and gluconeogenesis. The specific labeling pattern of D-Fructose-1,3,4,6-¹³C₄ is particularly advantageous for tracing the fate of these carbons.

Fructose carbons, whether entering via fructose-1-phosphate or fructose-6-phosphate, are ultimately converted to fructose-1,6-bisphosphate. abcam.comselleckchem.com The enzyme fructose-bisphosphate aldolase then catalyzes the reversible cleavage of this six-carbon molecule into two three-carbon triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). proteopedia.orgnih.gov This reaction is a critical control point in glycolysis and gluconeogenesis. proteopedia.org

The labeling in D-Fructose-1,3,4,6-¹³C₄ allows for a precise determination of how the carbon backbone is split:

Carbons 1, 2, and 3 of fructose-1,6-bisphosphate form DHAP.

Carbons 4, 5, and 6 form GAP. libretexts.org

Therefore, the ¹³C labels from D-Fructose-1,3,4,6-¹³C₄ are distributed as follows:

DHAP receives the labels from positions C1 and C3 .

GAP receives the labels from positions C4 and C6 .

Table 1: Fate of Labeled Carbons from D-Fructose-1,3,4,6-¹³C₄ after Aldolase Cleavage
Original Carbon Position in FructoseIsotopeResulting Triose PhosphateCarbon Position in Triose Phosphate
C1¹³CDihydroxyacetone Phosphate (DHAP)C1
C2¹²CDihydroxyacetone Phosphate (DHAP)C2
C3¹³CDihydroxyacetone Phosphate (DHAP)C3
C4¹³CGlyceraldehyde-3-Phosphate (GAP)C1
C5¹²CGlyceraldehyde-3-Phosphate (GAP)C2
C6¹³CGlyceraldehyde-3-Phosphate (GAP)C3

The two triose phosphates, DHAP and GAP, are readily interconverted by the enzyme triose phosphate isomerase. nih.gov This ensures that all six carbons from the original fructose molecule can proceed through the subsequent steps of glycolysis. By tracking the ¹³C labels in downstream metabolites like pyruvate (B1213749) and lactate (B86563), researchers can quantify the rate of glycolysis from fructose. researchgate.net For instance, the labeled carbons can be traced into acetyl-CoA and subsequently into the tricarboxylic acid (TCA) cycle, providing insights into oxidative metabolism. nih.gov

The carbons from fructose can also be directed towards gluconeogenesis, the synthesis of new glucose, primarily in the liver. nih.govjackwestin.com The triose phosphates generated from fructose cleavage can be used as building blocks to form glucose-6-phosphate and then glucose. This process essentially reverses the steps of glycolysis, utilizing key enzymes like fructose-1,6-bisphosphatase and glucose-6-phosphatase. nih.govkhanacademy.org

Tracer studies using ¹³C-labeled fructose have been pivotal in quantifying the conversion of fructose to glucose in humans. nih.gov These studies demonstrate that a significant portion of ingested fructose is converted to glucose, which is then released into the bloodstream. nih.gov The D-Fructose-1,3,4,6-¹³C₄ tracer allows for the precise tracking of which carbon atoms from fructose are incorporated into the newly synthesized glucose molecule, providing a detailed picture of carbon recycling in the body.

Table 2: Research Findings on Glucose Synthesis from ¹³C-Labeled Fructose Ingestion
Fructose LoadGlucose Synthesized from Fructose (g/kg)Contribution to Overall Glucose AppearanceFructose Oxidation (% of load)
0.5 g/kg0.27 ± 0.0431%56%
1.0 g/kg0.51 ± 0.0357%59%

Data adapted from a study on the contribution of naturally labeled ¹³C fructose to glucose appearance in humans. nih.gov

These data show that as the fructose load increases, the absolute amount and the relative contribution of fructose-derived glucose to systemic glucose appearance also increase significantly. nih.gov This highlights the liver's role in converting dietary fructose into glucose, a process made quantifiable through the use of stable isotope tracers.

Tricarboxylic Acid (TCA) Cycle Fluxes Originating from D-Fructose-1,3,4,6-¹³C₄

The metabolism of D-Fructose-1,3,4,6-¹³C₄ leads to the formation of labeled triose phosphates, which are subsequently converted to pyruvate. This ¹³C-labeled pyruvate serves as a critical tracer for interrogating the entry points and flux dynamics within the tricarboxylic acid (TCA) cycle. The labeled carbons at positions 1, 3, 4, and 6 of fructose result in specifically labeled pyruvate molecules, which can enter the TCA cycle through two primary enzymatic gateways: Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC).

Pyruvate Dehydrogenase and Pyruvate Carboxylase Contributions to Acetyl-CoA and Oxaloacetate

The fate of fructose-derived pyruvate is a key determinant of its metabolic impact. The Pyruvate Dehydrogenase (PDH) complex catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, which then condenses with oxaloacetate to form citrate (B86180), representing a catabolic use of the carbon skeleton for oxidative phosphorylation. Conversely, Pyruvate Carboxylase (PC) catalyzes the anaplerotic carboxylation of pyruvate to form oxaloacetate, replenishing TCA cycle intermediates.

Tracer studies using uniformly labeled [U-¹³C₆]-d-fructose in human adipocytes have provided insights into the relative contributions of these pathways. The detection of ¹³C labels on specific carbons of glutamate (B1630785), a downstream metabolite of the TCA cycle intermediate α-ketoglutarate, allows for the deconvolution of these fluxes. nih.gov When [U-¹³C₆]-fructose is processed through PDH, it produces [1,2-¹³C₂]-acetyl-CoA, which results in [4,5-¹³C₂]-glutamate. nih.gov In contrast, metabolism via the PC pathway leads to [3-¹³C₁]-oxaloacetate and subsequently [3-¹³C₁]-glutamate. nih.gov

Research has shown that in both differentiating and differentiated human adipocytes, fructose-derived pyruvate predominantly enters the TCA cycle via PDH. nih.gov As fructose concentrations increase, the flux through PDH shows a dose-dependent increase, indicating that fructose serves as a substrate for acetyl-CoA formation. nih.gov Conversely, the flux through PC exhibits a dose-dependent decrease in response to increasing fructose levels. nih.gov This suggests that under these conditions, fructose primarily fuels the oxidative, energy-producing functions of the TCA cycle rather than replenishing its intermediates. nih.gov

Fructose ConcentrationRelative PDH Flux (¹³C₂-Glutamate)Relative PC Flux (¹³C₁-Glutamate)
0.1 mMBaselineBaseline
5.0 mM~1.5-fold increase~1.4-fold decrease
10.0 mM~2.0-fold increase~3.0-fold decrease

Table 1. Relative flux through Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) in differentiated human adipocytes in response to increasing concentrations of fructose. Data is derived from studies using [U-¹³C₆]-d-fructose as a tracer. nih.gov

Anaplerotic and Cataplerotic Fluxes Influenced by Fructose Metabolism

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis), such as the synthesis of fatty acids or non-essential amino acids. nih.gov The balance between these opposing fluxes is crucial for maintaining cellular homeostasis.

The use of ¹³C-labeled fructose tracers allows for the assessment of its role in anaplerosis. The formation of M+4 labeled glutamate occurs when ¹³C-labeled products from both PDH ([¹³C₂]-acetyl-CoA) and PC ([¹³C₁]-oxaloacetate, which becomes ¹³C₂-oxaloacetate in the next turn) combine to form newly labeled citrate. nih.gov Studies in human adipocytes using [U-¹³C₆]-fructose have demonstrated a dose-dependent decrease in the formation of M+4 glutamate as fructose concentrations rise. nih.gov This finding indicates that fructose is not a significant source for TCA cycle anaplerosis in this cell type; instead, its carbons are preferentially directed towards catabolic oxidation or other biosynthetic pathways like lipogenesis. nih.gov

Pentose (B10789219) Phosphate Pathway and One-Carbon Metabolism Tracing with D-Fructose-1,3,4,6-¹³C₄

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide synthesis. wikipedia.org The entry point into the oxidative branch of the PPP is the conversion of glucose-6-phosphate by glucose-6-phosphate dehydrogenase, a step that fructose metabolism largely bypasses. Fructose is typically phosphorylated to fructose-1-phosphate, which is then cleaved into triose phosphates, entering glycolysis downstream of the main PPP entry point. nih.gov

Consistent with this mechanism, tracer studies in human adipocytes using [U-¹³C₆]-fructose showed that fructose did not efficiently label ribose or glycogen. nih.gov This suggests a limited flux of fructose-derived carbons into the PPP. nih.gov The irreversible di-phosphorylation of fructose-6-phosphate may prevent its isomerization to glucose-6-phosphate, thereby limiting its entry into the oxidative PPP and glycogen synthesis pathways. nih.gov

However, fructose-derived carbons can theoretically enter the non-oxidative branch of the PPP via fructose-6-phosphate and glyceraldehyde-3-phosphate. If D-Fructose-1,3,4,6-¹³C₄ were to enter the non-oxidative PPP, the labeled carbons would be rearranged by the enzymes transketolase and transaldolase, leading to specifically labeled pentose phosphates and other glycolytic intermediates. youtube.com This allows for the theoretical tracing of carbon transitions between glycolysis and the non-oxidative PPP.

One-carbon metabolism, which is interconnected with the PPP and glycolysis, involves the transfer of one-carbon units for various biosynthetic processes, including the synthesis of nucleotides and amino acids, and for methylation reactions. The PPP contributes to one-carbon metabolism by providing NADPH, which is essential for the folate cycle. While direct tracing of fructose into one-carbon metabolism pathways using D-Fructose-1,3,4,6-¹³C₄ is not extensively documented, the limited entry of fructose into the PPP suggests its contribution would be indirect.

De Novo Lipogenesis and Fatty Acid Synthesis from Fructose-Derived Carbons

A significant metabolic fate of fructose, particularly in hepatocytes and adipocytes, is its conversion into lipids through the process of de novo lipogenesis (DNL). nih.govbidmc.org Fructose is considered a more potent lipogenic substrate than glucose, partly because its metabolism bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase. uzh.ch This leads to an unregulated influx of carbon precursors for fatty acid synthesis.

The use of D-Fructose-1,3,4,6-¹³C₄ provides a direct method to trace the journey of fructose carbons into the building blocks of lipids. The pathway involves the conversion of fructose into acetyl-CoA, the primary precursor for fatty acid synthesis. nih.gov Studies using [U-¹³C₆]-d-fructose in human adipocytes have demonstrated a robust, dose-dependent conversion of fructose into palmitate, a 16-carbon saturated fatty acid. nih.gov

The ¹³C labels from fructose are incorporated into acetyl-CoA, which in turn contributes to the growing fatty acid chain. A statistically significant increase in intracellular ¹³C-labeled palmitate is observed in both differentiating and differentiated adipocytes exposed to increasing levels of fructose, with the effect being more pronounced in differentiated cells. nih.gov This highlights that fructose is a potent lipogenic substrate in this cell type. nih.gov The enrichment of ¹³C-labeled acetyl units derived from labeled fructose in fatty acids like palmitate and oleate can be quantified using mass isotopomer distribution analysis (MIDA). nih.gov

Fructose ConcentrationRelative Formation of ¹³C-labeled Acetyl-CoARelative Contribution to Newly Synthesized Palmitate
0.1 mM~15% of total pool~5% of total fatty acids
5.0 mM~35-40% of total poolSignificant dose-dependent increase
10.0 mM~35-40% of total poolRobust, pronounced increase

Table 2. Fructose-driven de novo lipogenesis in human adipocytes. The table shows the dose-dependent increase in the formation of labeled acetyl-CoA and its incorporation into newly synthesized palmitate with increasing fructose concentrations. Data is based on studies using [U-¹³C₆]-d-fructose. nih.gov

Interplay and Competition Between Fructose and Glucose Metabolism using D-Fructose-1,3,4,6-¹³C₄ Tracers

Fructose and glucose are metabolized via distinct, yet interconnected, pathways. Using specifically labeled tracers like D-Fructose-1,3,4,6-¹³C₄ alongside ¹³C-labeled glucose allows for the dissection of their competitive interactions. A key difference is that fructose metabolism is not directly regulated by insulin and bypasses the phosphofructokinase control point that governs glucose flux through glycolysis. nih.gov

Studies investigating the metabolic fate of fructose in the presence of glucose have revealed competitive dynamics. In B-cells incubated with both [U-¹³C]fructose and [U-¹³C]glucose, the presence of glucose was found to diminish the mitochondrial oxidation of fructose. cornell.edu This suggests that when both sugars are available, glucose is the preferred substrate for oxidative metabolism in these cells. Conversely, in the same study, fructose did not appear to significantly affect the mitochondrial metabolism of glucose. cornell.edu

This competition can be explained by the differing regulatory controls on their respective metabolic pathways. The largely unregulated entry of fructose carbons into the lower part of glycolysis can lead to a rapid production of pyruvate and lactate. This may alter the cellular redox state (NADH/NAD⁺ ratio) and the availability of substrates, thereby influencing the rate of glucose oxidation. Using D-Fructose-1,3,4,6-¹³C₄ allows researchers to quantify the contribution of fructose to shared metabolic pools, such as pyruvate, lactate, and acetyl-CoA, even in the presence of glucose, providing a clearer picture of substrate preference and metabolic switching.

Investigation of Reductive Carboxylation Pathways using D-Fructose-1,3,4,6-¹³C₄

Reductive carboxylation is a metabolic pathway that runs the TCA cycle in reverse, converting α-ketoglutarate to isocitrate and then citrate, a process driven by the enzyme isocitrate dehydrogenase (IDH). nih.gov This pathway is particularly active under certain conditions, such as hypoxia or in cells with defective mitochondria, and it serves as a major route for producing citrate for de novo lipogenesis from glutamine-derived carbons. nih.govutsw.edu

While typically studied using ¹³C-labeled glutamine, D-Fructose-1,3,4,6-¹³C₄ can also serve as a tracer to investigate this pathway. Fructose-derived carbons can enter the TCA cycle oxidatively to form citrate and subsequently α-ketoglutarate. If conditions favor reductive carboxylation, this ¹³C-labeled α-ketoglutarate can be converted back to citrate.

The use of D-Fructose-1,3,4,6-¹³C₄ would result in a specific labeling pattern in α-ketoglutarate. The subsequent reductive carboxylation would produce citrate with a distinct mass isotopomer signature, which can be distinguished from citrate produced through the canonical oxidative pathway. For example, in cells with mitochondrial defects, where glucose-derived pyruvate entry into the TCA cycle is impaired, the dominant source of carbon for lipogenic acetyl-CoA can switch from glucose to glutamine via reductive carboxylation. scispace.com By tracing the fate of fructose carbons, it is possible to determine if fructose can also contribute to this reversed TCA cycle flux, providing acetyl-CoA for lipid synthesis under conditions of mitochondrial stress.

Insights from D Fructose 1,3,4,6 13c4 Tracing in Diverse Biological Systems

Microbial Metabolism and Metabolic Engineering Applications

Stable isotope tracers like D-Fructose-1,3,4,6-13C4 are fundamental to systems biology and metabolic engineering, providing quantitative data on carbon flux through cellular pathways.

Characterization of Prokaryotic and Eukaryotic Microbial Fructose (B13574) Catabolism

Microorganisms utilize several pathways to catabolize fructose, primarily the Embden-Meyerhof-Parnas (EMP or glycolysis) pathway and the Entner-Doudoroff (ED) pathway. Tracing with this compound allows researchers to dissect the relative activity of these routes.

In the EMP pathway, fructose is converted to fructose-1,6-bisphosphate, which is then cleaved by aldolase (B8822740) into two triose-phosphate molecules: dihydroxyacetone phosphate (B84403) (DHAP), derived from carbons 1-3, and glyceraldehyde-3-phosphate (G3P), from carbons 4-6. When this compound is the substrate, the resulting DHAP is labeled at its first and third carbons ([1,3-¹³C₂]DHAP), and the G3P is labeled at its first and third carbons, which correspond to carbons 4 and 6 of the original fructose molecule ([1,3-¹³C₂]G3P). Both of these molecules are eventually converted to pyruvate (B1213749), which will be labeled at its first and third carbons ([1,3-¹³C₂]pyruvate). This distinct labeling pattern can be followed into fermentation products or the tricarboxylic acid (TCA) cycle, confirming the activity of the EMP pathway. khanacademy.org

Some bacteria, like Klebsiella pneumoniae, possess specialized systems for metabolizing various fructose isomers, and ¹³C tracing can elucidate the specific enzymatic steps involved. researchgate.net The fate of the labeled carbons reveals whether fructose is directly phosphorylated or isomerized before entering central metabolism.

Entry MetabolitePathway StepProduct(s)Expected ¹³C Labeling Pattern
D-Fructose-1,3,4,6-¹³C₄ PhosphorylationFructose-1,6-bisphosphateLabeled at C1, C3, C4, C6
Fructose-1,6-bisphosphateAldolase CleavageDHAP + G3P[1,3-¹³C₂]DHAP + [1,3-¹³C₂]G3P
DHAP / G3PGlycolysisPyruvate[1,3-¹³C₂]Pyruvate
PyruvatePyruvate DehydrogenaseAcetyl-CoA[1-¹³C₁]Acetyl-CoA + ¹³CO₂
PyruvateLactate (B86563) DehydrogenaseLactate[1,3-¹³C₂]Lactate

This interactive table illustrates the propagation of ¹³C labels from D-Fructose-1,3,4,6-¹³C₄ through the central glycolytic pathway.

Optimization of Biochemical Production Pathways

In metabolic engineering, the goal is to optimize microbial strains for the production of valuable chemicals. Quantifying metabolic fluxes is essential for identifying bottlenecks and redirecting carbon flow toward the desired product. ¹³C-Metabolic Flux Analysis (¹³C-MFA) using tracers like this compound provides this critical information.

For example, in the production of L-lysine by Corynebacterium glutamicum, fructose metabolism was engineered to enhance the flux through the oxidative pentose (B10789219) phosphate pathway (oxPPP), which generates the NADPH required for lysine (B10760008) synthesis. dtu.dk By feeding the engineered strain this compound and analyzing the labeling patterns in proteinogenic amino acids, researchers can precisely quantify the increase in oxPPP flux relative to glycolysis. Similarly, studies in acetogenic bacteria like Acetobacterium woodii have used metabolic engineering to channel fructose-derived carbon into lactate production. researchgate.net ¹³C tracing would be instrumental in verifying the efficiency of the engineered pathway and quantifying the yield of lactate from fructose.

Engineering GoalTarget PathwayInformation from ¹³C TracingApplication
Increase NADPH supplyPentose Phosphate Pathway (PPP)Quantifies the split ratio between glycolysis and PPP.Production of amino acids, polyketides. dtu.dk
Enhance precursor supplyTCA Cycle AnaplerosisMeasures the flux of pyruvate to oxaloacetate vs. acetyl-CoA.Production of organic acids (e.g., succinate).
Redirect carbon flowKnockout of competing pathwaysConfirms pathway inactivation and quantifies redirection to the desired product.Production of biofuels and platform chemicals. researchgate.net
Identify pathway bottlenecksIntermediary MetabolismReveals accumulation of labeled intermediates before a slow enzymatic step.Strain optimization and enzyme engineering.

This interactive table summarizes how insights from D-Fructose-1,3,4,6-¹³C₄ tracing can guide metabolic engineering strategies for improved biochemical production.

Plant Carbon Partitioning and Sugar Metabolism Studies

In plants, carbon fixed through photosynthesis is partitioned between immediate use, transport, and storage. Fructose is a central player in this metabolic network, and this compound is a key tool for studying its dynamics.

Photosynthetic Carbon Fixation and Sugar Synthesis Pathways

During photosynthesis, CO₂ is fixed into triose phosphates via the Calvin cycle. These triose phosphates are then used in the cytosol to synthesize sucrose (B13894) or in the chloroplast to synthesize starch. mdpi.com The key enzyme fructose-1,6-bisphosphate aldolase condenses two triose phosphates to form fructose-1,6-bisphosphate, a precursor to both fructose and glucose. nih.gov While this tracer is typically supplied exogenously to plant tissues, its metabolism provides insights into the activity of sugar synthesis and conversion enzymes. By introducing labeled fructose, scientists can study the rates of its interconversion with glucose and its incorporation into larger polymers, distinguishing these processes from de novo sugar synthesis from CO₂. nih.gov

Sucrose Metabolism and Transport Dynamics

Sucrose, a disaccharide of glucose and fructose, is the primary form of sugar transported from photosynthetic source tissues (e.g., leaves) to non-photosynthetic sink tissues (e.g., roots, fruits). mdpi.comnih.gov The partitioning of carbon into sucrose for export is a critical determinant of plant growth and crop yield. frontiersin.org

By applying this compound to a source leaf, researchers can trace the fate of the labeled fructose carbons. The fructose can be directly incorporated into sucrose by the enzyme sucrose synthase or converted to fructose-6-phosphate (B1210287) and then used by sucrose-phosphate synthase. frontiersin.orgmdpi.com The resulting ¹³C-labeled sucrose is then transported via the phloem throughout the plant. By harvesting different tissues over time and analyzing them for ¹³C enrichment using mass spectrometry, scientists can map the distribution of carbon, determine the speed of transport, and identify the primary sink tissues for fructose-derived carbon. This technique has been used to study sugar allocation in various plants, including economically important crops like sugarcane and Camellia oleifera. frontiersin.orgmdpi.com

Metabolic Fate in Animal Models and Isolated Tissues

In animals, dietary fructose is metabolized differently from glucose, primarily occurring in the liver, intestine, and kidney. nih.govnih.gov Unlike glucose metabolism, which is tightly regulated by the phosphofructokinase step, fructose enters glycolysis downstream of this checkpoint, leading to a rapid and unregulated flux of carbon into hepatic pathways. nih.gov this compound tracing is used to quantitatively map the fate of these carbons.

When administered to animal models or used in isolated tissue preparations, the ¹³C labels from the tracer can be followed into several key metabolic endpoints:

Glycolysis and Gluconeogenesis : The labeled carbons from fructose rapidly appear in pyruvate and lactate. In the liver, these three-carbon units can be used as substrates for gluconeogenesis, leading to the formation of ¹³C-labeled glucose.

TCA Cycle : Pyruvate derived from labeled fructose enters the TCA cycle via pyruvate dehydrogenase (PDH), producing labeled acetyl-CoA and subsequently labeled citrate (B86180) and other cycle intermediates. nih.gov The labeling pattern in metabolites like glutamate (B1630785), which is derived from α-ketoglutarate, can reveal the activity of the TCA cycle.

De Novo Lipogenesis : The high flux of fructose-derived carbon can lead to an accumulation of acetyl-CoA in the liver, which is a primary substrate for de novo lipogenesis. The ¹³C labels from fructose are incorporated into newly synthesized fatty acids and triglycerides, a process implicated in fructose-associated metabolic diseases. nih.gov

Adipose Tissue Metabolism : Studies using ¹³C-labeled fructose in human adipocytes have demonstrated that fat cells can also take up and metabolize fructose. nih.gov The tracer was used to measure carbon flow into the TCA cycle and its use for anaplerosis, revealing that fructose-derived pyruvate predominantly yields citrate via the PDH pathway in these cells. nih.gov

PathwayKey MetaboliteExpected ¹³C Labeling from D-Fructose-1,3,4,6-¹³C₄Metabolic Insight
GlycolysisPyruvate / LactateLabeled at carbons 1 and 3Rate of fructolysis
GluconeogenesisGlucoseLabeled at carbons 1, 3, 4, 6Rate of fructose-to-glucose conversion
TCA Cycle EntryAcetyl-CoALabeled at the acetyl carbon (C1)Flux through Pyruvate Dehydrogenase (PDH)
TCA CycleCitrate / GlutamateComplex labeling patterns in the carbon backboneTCA cycle activity and anaplerosis nih.gov
De Novo LipogenesisPalmitate (C16:0)Multiple ¹³C atoms incorporated from labeled acetyl-CoARate of fructose conversion to fat

This interactive table outlines the metabolic fate of carbons from D-Fructose-1,3,4,6-¹³C₄ in key animal metabolic pathways and the insights gained from tracing studies.

Hepatic Fructose Metabolism in Animal Models

The liver is the primary site of fructose metabolism. wikipedia.org Studies in animal models using 13C-labeled fructose have been instrumental in quantifying the conversion of fructose into other key metabolites. In a study using hepatocytes from Goto-Kakizaki rats, a model for type 2 diabetes, the metabolic fate of exogenous D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose was assessed. The findings revealed significant conversion of fructose into D-glucose, L-lactate, and L-alanine. nih.gov

These tracer studies have elucidated the relative contributions of fructokinase and hexokinase to fructose phosphorylation and the subsequent channeling of fructose-derived triose phosphates into glycolysis, gluconeogenesis, and the pentose phosphate pathway. nih.gov The data underscores the liver's robust capacity to process dietary fructose, converting it into substrates that can be utilized by other tissues or stored as glycogen.

Metabolic Fate of 13C-Labeled Fructose in Rat Hepatocytes

This table summarizes the conversion of different 13C-labeled fructose isotopologues into key metabolites in hepatocytes from Goto-Kakizaki rats.

13C Fructose IsotopologuePrimary Conversion ProductsKey Metabolic Pathways ImplicatedReference
D-[1-13C]fructose13C-enriched D-glucose, L-lactate, L-alanineGluconeogenesis, Glycolysis, Alanine aminotransferase activity nih.gov
D-[2-13C]fructose13C-enriched D-glucose, L-lactate, L-alanineGluconeogenesis, Glycolysis, Pentose Phosphate Pathway nih.gov
D-[6-13C]fructose13C-enriched D-glucose, L-lactate, L-alanineGluconeogenesis, Glycolysis nih.gov

Adipose Tissue Fructose Uptake, Conversion, and Anabolism (e.g., lipogenesis) in in vitro models

While the liver is the principal site of fructose metabolism, extrahepatic tissues such as adipose tissue also play a significant role. nih.govnih.gov In vitro studies using human adipocytes have demonstrated that these cells can take up and metabolize fructose, contributing to anabolic processes like de novo lipogenesis (DNL). nih.gov A key study utilizing uniformly labeled [U-13C6]-d-fructose in differentiating and differentiated human adipocytes revealed that fructose robustly stimulates the synthesis of glutamate and fatty acids. nih.govbiorxiv.org

The tracing of the 13C label from fructose into palmitate, a saturated fatty acid, provided direct evidence of fructose's potent lipogenic capacity in adipocytes. nih.gov This conversion of fructose to lipids underscores a direct mechanism by which high fructose intake can contribute to increased adiposity. The study also highlighted that fructose acts more as an anabolic substrate for molecular synthesis and energy storage rather than for immediate oxidation for energy production in mature adipocytes. nih.gov

Anabolic Fate of [U-13C6]-d-Fructose in Human Adipocytes

This table details the dose-dependent stimulation of anabolic pathways by fructose in cultured human adipocytes, as traced by [U-13C6]-d-fructose.

Fructose ConcentrationKey Anabolic ProductObserved EffectReference
Increasing concentrations13C-GlutamateRobust, dose-dependent increase in extracellular glutamate, indicating increased anabolic function. nih.gov
Increasing concentrations13C-PalmitateStatistically significant increase in intracellular labeled palmitate, demonstrating robust conversion of fructose to fatty acids (de novo lipogenesis). nih.gov
5 mM13C-GlutamateA 7.2-fold increase in glutamate production compared to control. nih.gov

Intestinal Fructose Transport and Bioconversion in Ex Vivo Models

The small intestine is the first site of interaction with dietary fructose and plays a crucial role in its initial metabolism. nih.gov Isotope tracing studies in mice have demonstrated that the small intestine is highly efficient at clearing dietary fructose, particularly at low doses. nih.gov Using 13C-labeled fructose, researchers have shown that the intestine converts a significant portion of fructose into glucose and organic acids, such as lactate and glycerate. nih.gov

This intestinal bioconversion effectively shields the liver from high concentrations of fructose, especially after consuming low to moderate amounts. nih.gov These findings from animal models highlight the importance of the gut in fructose metabolism, a role that was previously underestimated. The use of ex vivo intestinal models, such as perfused intestinal segments, could further refine our understanding of the kinetics and regulation of fructose transport and its subsequent metabolic fate within the enterocytes.

Skeletal Muscle and Other Peripheral Tissue Fructose Utilization in Animal Models

Skeletal muscle is a major site of glucose utilization, and it also possesses the capacity to metabolize fructose. wikipedia.orgnih.gov Fructose metabolism in skeletal muscle primarily occurs through its phosphorylation by hexokinase to form fructose-6-phosphate, which can then directly enter the glycolytic pathway. nih.gov This pathway is distinct from the primary hepatic pathway that involves fructokinase. wikipedia.org

While individuals with a deficiency in fructokinase (essential fructosuria) are unable to metabolize fructose in the liver, intestine, and kidney, they only excrete a small portion of an ingested fructose load, suggesting that other tissues, including skeletal muscle and adipose tissue, are capable of metabolizing it. nih.gov In exercising individuals, fructose-derived carbons can be efficiently transferred to skeletal muscle in the form of glucose and lactate to be used for energy production. plos.org

Fructose Metabolism in Skeletal Muscle

This table outlines the primary pathway for fructose utilization in skeletal muscle and its contribution to energy metabolism.

Key EnzymeMetabolic IntermediatePrimary Metabolic FatePhysiological ContextReference
HexokinaseFructose-6-phosphateEnters glycolysis for ATP production.Basal and exercise conditions. nih.gov
-Glucose and Lactate (from hepatic fructose conversion)Oxidized for energy production.During exercise. plos.org

Studies in in vitro Human Cell and Tissue Models

Mechanistic Basis of Fructose Metabolism in Human-Derived Cell Lines

Human-derived cell lines have been invaluable in dissecting the molecular mechanisms of fructose metabolism. Studies in various cancer cell lines, for instance, have utilized 13C-labeled fructose to trace its contribution to pathways that support cell proliferation. In pancreatic cancer cells, it has been shown that fructose is preferentially metabolized through the non-oxidative branch of the pentose phosphate pathway to synthesize nucleic acids. nih.gov This is in contrast to glucose, which is primarily used for glycolysis and the TCA cycle.

Furthermore, in glioma cells, the overexpression of the fructose transporter GLUT5 and the enzyme ketohexokinase (KHK) has been linked to increased proliferation and migration, with fructose enhancing the stability of KHK mRNA and protein. mdpi.com These findings from in vitro models demonstrate the metabolic plasticity of cancer cells and their ability to utilize fructose to fuel their growth and survival.

Understanding Metabolic Adaptations in Human Tissue Models

To gain a more physiologically relevant understanding of fructose metabolism, researchers are increasingly turning to ex vivo human tissue models. A recent study employed global 13C tracing in intact human liver tissue to map metabolic pathways. While this particular study used a medium with fully 13C-labeled glucose and amino acids, the methodology is directly applicable to tracing the fate of labeled fructose.

Such models allow for the qualitative and quantitative assessment of a wide range of metabolic pathways within a single experiment, confirming known features of liver metabolism and revealing novel activities. By applying 13C-fructose tracers to these human tissue models, it will be possible to investigate how fructose metabolism is altered in various disease states and how different tissues adapt to varying fructose loads. This approach holds great promise for elucidating the complex role of fructose in human health and disease.

Future Directions and Emerging Techniques in D Fructose 1,3,4,6 13c4 Research

Integration of D-Fructose-1,3,4,6-13C4 Tracing with Multi-Omics Data

A major frontier in metabolic research is the integration of stable isotope tracing with other "omics" disciplines. This systems-biology approach allows for a more comprehensive understanding of how metabolic fluxes are regulated and interconnected with other cellular processes. By combining data from this compound tracing with metabolomics, proteomics, and transcriptomics, researchers can move beyond measuring pathway activities to uncovering the regulatory mechanisms that control them.

Fluxomics, the measurement of metabolic flux rates, and metabolomics, the comprehensive analysis of metabolites, are highly complementary. While this compound tracing reveals the dynamic flow of carbon through metabolic pathways, metabolomics provides a static snapshot of metabolite concentrations. nih.gov Integrating these two datasets offers a more complete picture of a cell's metabolic state.

For example, an increase in the flux through a particular pathway, as measured by the incorporation of 13C from this compound, might not correlate with a simple increase in the concentration of downstream metabolites. This could indicate a rapid turnover or export of those products. Conversely, an accumulation of a specific metabolite (measured by metabolomics) could be due to either increased production or a bottleneck in a downstream pathway, a question that flux data can help resolve. Combining these approaches is crucial for identifying nodes of metabolic dysregulation in diseases like non-alcoholic fatty liver disease (NAFLD) or cancer. researchgate.netnih.gov

Table 1: Synergistic Insights from Fluxomics and Metabolomics Integration

Data TypeInformation ProvidedIntegrated Insight
This compound Fluxomics Dynamic pathway activity, carbon fate, relative flux rates. nih.govIdentification of active vs. inactive pathways under specific conditions.
Metabolomics Static snapshot of metabolite pool sizes and concentrations. nih.govPinpointing metabolic bottlenecks or points of accumulation.
Combined Analysis Correlates pathway activity with metabolite levels.Distinguishes between increased synthesis and decreased consumption as the cause of metabolite accumulation; reveals regulatory control points.

To understand why metabolic fluxes change, it is essential to examine the enzymes that catalyze these reactions. Integrating this compound tracing with proteomics (the study of proteins) and transcriptomics (the study of gene expression) can directly link changes in metabolic activity to the abundance and regulation of specific enzymes.

If tracing reveals an increased flux through a specific step in fructose (B13574) metabolism, transcriptomic data can show whether the gene encoding the responsible enzyme is upregulated. Proteomic data can then confirm if this translates to an increased abundance of the enzyme protein. This multi-omics approach can distinguish between different levels of metabolic control, such as:

Transcriptional Regulation: Changes in flux are directly correlated with changes in gene and protein expression.

Allosteric Regulation or Post-Translational Modification: Flux changes occur without a corresponding change in enzyme levels, suggesting that the enzyme's activity is being modulated by other molecules or modifications.

This integrated analysis provides a powerful method for understanding the molecular mechanisms that cells use to adapt their metabolism to different conditions, such as high fructose exposure. nih.gov

Spatiotemporal Resolution in Metabolic Tracing with this compound

Metabolism is not uniform within a tissue or even within a single cell. Different cell types within an organ can have distinct metabolic roles, and metabolic pathways can be compartmentalized within organelles. nih.gov A key future direction is to enhance the spatial and temporal resolution of isotope tracing to capture this heterogeneity.

Mass spectrometry imaging (MSI) coupled with stable isotope tracing is an emerging technique that allows for the visualization of metabolic activity across a tissue section. nih.gov By administering this compound and then analyzing tissue slices with a technique like matrix-assisted laser desorption/ionization (MALDI)-MSI, researchers can map the distribution of 13C-labeled metabolites. nih.gov This "iso-imaging" can reveal, for example, which regions of the liver or which specific cell types are most active in fructose metabolism. This approach provides a powerful tool for understanding metabolic specialization and dysregulation in complex tissues. nih.gov

Development of Novel Isotopic Labeling Strategies and Combinatorial Tracers

The specific placement of 13C atoms in a tracer molecule like this compound provides detailed information about specific pathways. The future will see the development of more diverse and strategically designed isotopic tracers. Using a combination of different tracers simultaneously—for instance, co-administering this compound with glucose labeled in other positions (e.g., [1,2-13C2]glucose) or with 15N-labeled amino acids—can resolve the contributions of different nutrients to metabolic pathways and untangle complex metabolic networks. nih.govfda.gov

These combinatorial tracer approaches can elucidate:

The interaction and convergence of different metabolic pathways. nih.gov

The relative contribution of different carbon sources to a single product.

The activity of cyclical pathways and reversible reactions. nih.gov

The commercial availability of a wide array of specifically labeled molecules is making these complex experimental designs more feasible. youtube.com

Advanced Computational Tools for Large-Scale Metabolic Networks and Whole-System Modeling

Interpreting the vast datasets generated by isotope tracing and multi-omics experiments requires sophisticated computational tools. plos.org The development of advanced software and modeling frameworks is critical for the future of this compound research.

Current and emerging computational tools are designed to:

Perform 13C-Metabolic Flux Analysis (13C-MFA): Software like 13CFLUX2 uses labeling data from tracers to calculate and quantify intracellular fluxes across a network. nih.gov

Visualize Complex Data: Tools like Omix allow for the visualization of flux data and its integration with other omics datasets on metabolic maps. nih.gov

Reconstruct Genome-Scale Metabolic Models (GSMMs): Platforms like SWIFTCORE can build context-specific models of metabolism for a particular cell type or condition, providing a framework for interpreting flux data. bio.tools

Develop Kinetic Models: Detailed kinetic models of fructose metabolism can simulate the dynamic changes in metabolite concentrations and fluxes over time, helping to predict the effects of dietary changes or enzyme inhibition. researchgate.netnih.govfrontiersin.org

These computational approaches are essential for moving from data collection to a predictive, systems-level understanding of fructose metabolism. researchgate.net

Table 2: Key Computational Tools in Isotope Tracer Research

Tool CategoryExample(s)FunctionReference
Flux Analysis 13CFLUX2Calculates intracellular metabolic fluxes from 13C labeling patterns. nih.gov
Data Visualization OmixVisualizes metabolic networks, fluxes, and integrates multi-omics data. nih.gov
Network Reconstruction SWIFTCOREBuilds context-specific, genome-scale metabolic network models. bio.tools
Kinetic Modeling Custom ModelsSimulates dynamic behavior of metabolic systems to predict responses. researchgate.netnih.govfrontiersin.org

Mechanistic Studies of Enzyme Kinetics and Regulation using Positionally Labeled Fructose

Positionally labeled tracers like this compound are invaluable for detailed mechanistic studies of individual enzymes. By tracking the fate of specific carbon atoms through a reaction, researchers can elucidate the precise chemical steps of catalysis. acs.org

Future studies will leverage these tracers to investigate:

Reaction Mechanisms: Confirming whether an enzyme follows a specific reaction mechanism (e.g., sequential vs. "ping-pong"). nih.gov

Enzyme Reversibility: Quantifying the forward and reverse rates of a reaction in vivo.

Substrate Specificity and Inhibition: Using labeled substrates and substrate analogs to probe the active site and understand how different molecules inhibit enzyme activity. nih.gov

Isoform-Specific Activity: Investigating the distinct roles and kinetic properties of different enzyme isoforms, such as fructokinase A and fructokinase C, which have different affinities for fructose and play different roles in its metabolism. nih.gov

These detailed kinetic studies, enabled by precisely labeled fructose molecules, are fundamental to understanding the regulation of metabolic pathways at the most basic level and are crucial for the rational design of therapeutic enzyme inhibitors.

Elucidation of Novel or Alternative Metabolic Pathways for Fructose Carbon Flow

The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling the tracing of atoms through complex biochemical networks. While this compound is a commercially available stable isotope for such studies, publicly available research specifically detailing its application in the discovery of novel or alternative metabolic pathways for fructose is limited. However, the principles of metabolic flux analysis and the findings from studies using other 13C-labeled fructose isotopologues, such as uniformly labeled [U-13C]fructose, provide a clear framework for how this compound could be instrumental in this area of research.

The strategic placement of 13C labels at positions 1, 3, 4, and 6 in the fructose molecule allows for the precise tracking of these carbon atoms as they are processed through various metabolic routes. This specificity is crucial for distinguishing between canonical and non-canonical pathways. For instance, in the canonical fructolysis pathway, fructose is first phosphorylated to fructose-1-phosphate (B91348) and then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. The subsequent fate of the labeled carbons from this compound in downstream metabolites like glucose, lactate (B86563), or fatty acids can reveal the relative activities of different pathways.

A significant example of how 13C-labeled fructose can be used to uncover alternative metabolic routes comes from a study on fructose metabolism in children with and without hereditary fructose intolerance (HFI). nih.govpnas.org HFI is a genetic disorder characterized by a deficiency in aldolase B, the enzyme that cleaves fructose-1-phosphate. nih.gov Using [U-13C]fructose and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers were able to trace the conversion of fructose to glucose. nih.govpnas.org

The key finding of this research was the identification of a direct pathway for the conversion of fructose-1-phosphate to fructose-1,6-bisphosphate, which bypasses the aldolase B step. nih.gov This alternative pathway is thought to be mediated by the enzyme phosphofructokinase. nih.gov In control subjects, it was estimated that this alternative pathway accounted for a significant portion of the hepatic conversion of fructose to glucose. nih.gov This discovery was made possible by analyzing the specific patterns of 13C enrichment (isotopomers) in the resulting glucose molecules. nih.govpnas.org

While this seminal study used uniformly labeled fructose, the use of this compound could offer an even more detailed view of such alternative pathways. By knowing the initial positions of the labeled carbons, researchers can more accurately model the flow of carbon through different enzymatic reactions and better quantify the flux through minor or previously unknown metabolic routes.

The table below illustrates the potential distribution of labeled carbons from this compound in the initial steps of canonical fructolysis, providing a baseline against which the labeling patterns from alternative pathways could be compared.

MetaboliteLabeled Carbons (from this compound)
D-FructoseC1, C3, C4, C6
Fructose-1-phosphateC1, C3, C4, C6
Dihydroxyacetone phosphate (DHAP)C1, C3
GlyceraldehydeC4, C6
Glyceraldehyde-3-phosphateC4, C6

This table represents the theoretical distribution of labeled carbons in the canonical fructolysis pathway. Deviations from this pattern in experimental data would suggest the activity of alternative metabolic routes.

Future research utilizing this compound coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy will be pivotal in mapping the complete landscape of fructose metabolism. These studies could uncover new enzymatic activities, identify previously unappreciated metabolic shunts, and clarify how fructose carbon is trafficked in various physiological and pathological states. The insights gained from such research will be invaluable for understanding the full metabolic impact of fructose consumption.

Q & A

Q. What are the critical steps in synthesizing D-Fructose-1,3,4,6-¹³C₄ to ensure isotopic integrity?

Synthesis of isotopically labeled fructose requires precise control over carbon-13 incorporation. Key steps include:

  • Precursor selection : Use ¹³C-enriched substrates (e.g., glucose derivatives) in enzymatic or chemical phosphorylation reactions to target specific carbon positions .
  • Purification : High-performance liquid chromatography (HPLC) or ion-exchange chromatography to isolate the labeled product from unreacted precursors .
  • Validation : Confirm isotopic enrichment via ¹³C nuclear magnetic resonance (¹³C NMR) or mass spectrometry (MS) to verify >99% isotopic purity at positions 1, 3, 4, and 6 .

Q. Which analytical methods are optimal for characterizing D-Fructose-1,3,4,6-¹³C₄ in metabolic studies?

  • ¹³C NMR spectroscopy : Directly tracks carbon position-specific labeling in metabolic intermediates, enabling pathway elucidation .
  • Mass spectrometry (MS) : Quantifies isotopic enrichment using fragmentation patterns (e.g., LC-MS/MS for detecting ¹³C-labeled hexose phosphates) .
  • Isotopic ratio monitoring : Validates batch consistency via isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How does ¹³C₄ labeling clarify carbon partitioning in plant sucrose metabolism?

  • Experimental design : Introduce D-Fructose-1,3,4,6-¹³C₄ into sugarcane culms to trace carbon flow through pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP). Monitor labeled intermediates (e.g., fructose-6-phosphate) via ¹³C NMR .
  • Key findings : Downregulation of PFP increases hexose-phosphate pools, redirecting carbon toward sucrose accumulation. Labeled fructose reveals bidirectional flux in glycolysis/gluconeogenesis .
  • Methodological note : Combine transcriptomics (e.g., α-glucosidase expression) with metabolomics to validate flux shifts .

Q. What strategies minimize isotopic dilution in microbial studies using D-Fructose-1,3,4,6-¹³C₄?

  • Carbon source control : Use minimal media with D-Fructose-¹³C₄ as the sole carbon source to prevent unlabeled substrate competition .
  • Time-course sampling : Collect intracellular metabolites at early exponential phase to capture labeling before dilution via cell growth .
  • Pathway-specific tracers : Position-specific labels (e.g., ¹³C at C-1 and C-6) target glycolysis or pentose phosphate pathways, reducing ambiguity .

Q. How do contradictory tracer results inform validation of fructose metabolic pathways?

  • Case study : In Zygosaccharomyces rouxii, 1-¹³C-fructose-1,6-diphosphate yields single-labeled HDMF, while ¹³C₆-glucose produces unlabeled HDMF, proving exogenous fructose-1,6-diphosphate is the sole precursor .
  • Resolution : Use dual labeling (e.g., ¹³C₄-fructose + ²H-glucose) to distinguish parallel pathways.
  • Data integration : Combine isotopic tracing with enzyme activity assays (e.g., α-dicarbonyl trapping) to identify intermediates .

Methodological Considerations

  • Experimental design : Align research questions with tracer specificity. For example, targeted ¹³C₄ labeling at positions 1, 3, 4, and 6 isolates fructose-specific pathways from glucose metabolism .
  • Data interpretation : Use metabolic modeling tools (e.g., INCA) to quantify flux rates from ¹³C labeling patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.